2-(2,5-Dimethoxybenzoyl)-6-methoxypyridine

Description

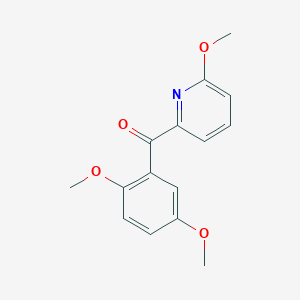

2-(2,5-Dimethoxybenzoyl)-6-methoxypyridine is a pyridine derivative characterized by a benzoyl group substituted with methoxy groups at the 2- and 5-positions and a methoxy group at the 6-position on the pyridine ring. Its molecular formula is C₁₅H₁₅NO₄, with a molecular weight of 273.29 g/mol .

Structure

2D Structure

Properties

IUPAC Name |

(2,5-dimethoxyphenyl)-(6-methoxypyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4/c1-18-10-7-8-13(19-2)11(9-10)15(17)12-5-4-6-14(16-12)20-3/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHVICEDFCBMZOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=O)C2=NC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2,5-Dimethoxybenzoyl Precursors

- The 2,5-dimethoxybenzoyl moiety can be derived from 2,5-dimethoxybenzaldehyde, which is synthesized by oxidation of anethole to anisaldehyde, followed by Baeyer-Villiger oxidation with performic or peracetic acid and subsequent hydrolysis.

- This aldehyde or its derivatives can be further converted to benzoyl chloride or equivalent acylating agents for subsequent coupling.

Preparation of 6-Methoxypyridine Derivatives

- 2,5-Dibromopyridine is used as a versatile precursor for pyridine functionalization.

- Lithiation of 2,5-dibromopyridine with n-butyllithium at low temperature (-75 to -78 °C) under nitrogen atmosphere allows selective substitution reactions.

- For example, treatment with dimethyl disulfide introduces methylsulfanyl groups, which can be further transformed.

- Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) enable the introduction of methoxy groups or other substituents at the 6-position of pyridine.

Coupling and Acylation Reactions

- The key step to form this compound involves coupling the 6-methoxypyridine with the 2,5-dimethoxybenzoyl moiety.

- This can be achieved via palladium-catalyzed cross-coupling reactions between halogenated pyridine derivatives and boronic acid derivatives of 2,5-dimethoxybenzoyl compounds.

- Typical reaction conditions include the use of tetrakis(triphenylphosphine)palladium(0) or tris-(dibenzylideneacetone)dipalladium(0) catalysts, bases such as sodium carbonate or cesium carbonate, and solvents like toluene, ethanol, and water under inert atmosphere at elevated temperatures (90–100 °C) for 16 hours or more.

- Post-reaction workup involves extraction, washing, drying, and purification by column chromatography.

Representative Experimental Procedure and Yields

Research Findings and Optimization Notes

- The lithiation step requires strict temperature control (-75 to -78 °C) and inert atmosphere to avoid side reactions.

- The palladium-catalyzed coupling is sensitive to moisture and oxygen; therefore, reactions are conducted under argon or nitrogen.

- The choice of base and solvent mixture significantly affects the yield and purity of the final compound.

- The methoxy groups on both the benzoyl and pyridine rings enhance solubility and may influence the reactivity during coupling.

- Purification by column chromatography is essential to remove palladium residues and side products.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethoxybenzoyl)-6-methoxypyridine undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The benzoyl group can be reduced to a benzyl group.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide in the presence of suitable electrophiles are employed.

Major Products

Oxidation: this compound can form 2-(2,5-dimethoxybenzoic acid)-6-methoxypyridine.

Reduction: The compound can be reduced to 2-(2,5-dimethoxybenzyl)-6-methoxypyridine.

Substitution: Various substituted derivatives can be formed depending on the electrophile used.

Scientific Research Applications

2-(2,5-Dimethoxybenzoyl)-6-methoxypyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethoxybenzoyl)-6-methoxypyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors, influencing signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

2-(2,3-Dimethoxybenzoyl)-6-methoxypyridine

- Molecular Formula: C₁₅H₁₅NO₄

- Molecular Weight : 273.29 g/mol

- Key Differences: The benzoyl group has methoxy substitutions at the 2- and 3-positions instead of 2,3. For example, the 2,3-dimethoxy configuration may reduce steric hindrance compared to the 2,5-isomer, enhancing interaction with biological targets .

2-(3,5-Dimethoxybenzoyl)-6-methylpyridine

- Key Differences: Benzoyl substitutions at 3- and 5-positions, with a methyl group (instead of methoxy) at the pyridine’s 6-position. However, the absence of a 6-methoxy group may reduce hydrogen-bonding capacity .

- Applications : Likely explored in medicinal chemistry for its balance of lipophilicity and aromaticity.

6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine

- Molecular Formula : C₂₃H₂₅N₃O₃

- Molecular Weight : 391.46 g/mol

- Key Differences: Incorporates a benzodioxin ring and a tertiary dimethylamino group on the phenylamine moiety. The dimethylamino group introduces basicity, enhancing solubility in acidic environments. The benzodioxin moiety may confer metabolic stability .

2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Molecular Formula: C₁₂H₁₈BNO₃

- Molecular Weight : 235.09 g/mol

- Key Differences :

- Applications : Primarily used in materials science and organic synthesis (e.g., drug discovery via fragment-based design) .

Research Implications

- Substitution Patterns : The position of methoxy groups on the benzoyl ring (2,5 vs. 2,3) significantly impacts steric and electronic profiles, influencing binding affinity in drug-receptor interactions .

- Functional Group Trade-offs : Methyl groups enhance lipophilicity, while methoxy groups improve polarity and hydrogen-bonding capacity .

- Boron vs. Benzoyl : Boronic esters (e.g., in ) enable synthetic versatility, whereas benzoyl-containing derivatives are more relevant to bioactive molecule design .

Biological Activity

2-(2,5-Dimethoxybenzoyl)-6-methoxypyridine is a compound belonging to the class of benzoylpyridines, notable for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a benzoyl group with methoxy substitutions at the 2 and 5 positions, along with a methoxy group at the 6 position of the pyridine ring. This unique structure contributes to its diverse biological activities.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been documented in several studies, highlighting its potential as a therapeutic agent in oxidative stress-related conditions.

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. Studies suggest that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. The mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Cytotoxicity Against Cancer Cells

A significant area of research focuses on the cytotoxic effects of this compound on cancer cell lines. In vitro studies have shown that this compound exhibits potent antiproliferative effects against several cancer types, including liver (HepG2), prostate (DU145), and breast (MDA-MB-231) cancers.

| Cell Line | IC50 (µM) | Comparison with Standard |

|---|---|---|

| HepG2 | 1.53 | Comparable to 5-fluorouracil |

| DU145 | 1.38 | More potent than standard |

| MDA-MB-231 | 1.38 | Highly effective |

The IC50 values indicate that the compound has a strong cytotoxic effect, particularly against HepG2 cells, which is comparable to established chemotherapeutic agents .

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity and influencing cellular processes.

- DNA/RNA Interaction : It has the potential to bind to nucleic acids, affecting gene expression and protein synthesis.

- Signal Transduction Modulation : By influencing signaling pathways within cells, it can alter cellular communication and responses.

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For instance:

- Synthesis and Characterization : A series of derivatives were synthesized and characterized using spectroscopic methods. Their cytotoxicity was assessed against various cancer cell lines, revealing promising results for specific derivatives .

- In Silico Studies : Computational studies have been employed to predict the binding affinity of this compound with various biological targets. Molecular docking studies indicated strong interactions with proteins involved in cancer progression, suggesting potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(2,5-Dimethoxybenzoyl)-6-methoxypyridine with high yield and purity?

- Methodological Answer :

- Begin with a multi-step synthesis involving condensation reactions between substituted benzoyl chlorides and methoxypyridine derivatives. For example, details a similar synthesis route using triazole intermediates and benzyl-protected groups, emphasizing the importance of temperature control (e.g., refluxing in ethanol/water) and catalysts like nickel or palladium for coupling reactions .

- Purification via column chromatography (silica gel) and recrystallization in ethanol/water mixtures ensures high purity. Monitor reaction progress using TLC and confirm structural integrity via NMR and FT-IR spectroscopy .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- Spectroscopic Analysis : Use -NMR and -NMR to confirm substituent positions and methoxy group integration. FT-IR can validate carbonyl (C=O) and aromatic C-H stretching frequencies .

- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals in a solvent system (e.g., DMSO/water) and analyze diffraction patterns, as demonstrated for structurally related pyridine derivatives in and .

- UV-Vis Spectroscopy : Assess electronic transitions (e.g., π→π* or n→π*) to correlate with substituent effects on the pyridine and benzoyl moieties .

Q. What are the stability considerations for this compound under different storage conditions?

- Methodological Answer :

- Store the compound in amber vials at –20°C under inert gas (argon or nitrogen) to prevent oxidation or hydrolysis of methoxy and carbonyl groups. and highlight the risks of degradation under prolonged exposure to light, moisture, or elevated temperatures .

- Periodically assess stability via HPLC or GC-MS to detect decomposition products, especially if used in long-term biological assays .

Advanced Research Questions

Q. How can molecular docking studies be applied to investigate the interaction of this compound with biological targets?

- Methodological Answer :

- Use software like AutoDock Vina or Schrödinger Suite to model binding interactions. and describe protocols for docking triazole-pyridine hybrids into enzyme active sites (e.g., human topoisomerase IIα). Parameterize the ligand with DFT-optimized geometries (B3LYP/6-31G* basis set) and validate docking poses using MD simulations .

- Prioritize targets based on structural analogs; for example, identifies topoisomerase inhibition as a plausible mechanism for pyridine derivatives .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound?

- Methodological Answer :

- Iterative Validation : If DFT-predicted electronic properties (e.g., HOMO-LUMO gaps) conflict with experimental UV-Vis data, re-optimize computational models using solvent effects (PCM or COSMO) and higher-level basis sets (e.g., cc-pVTZ) .

- Cross-Platform Analysis : Compare docking results across multiple software packages (e.g., AutoDock vs. GOLD) to identify consensus binding modes. emphasizes iterative data triangulation to address discrepancies .

Q. How can in silico ADMET studies guide the optimization of this compound's pharmacokinetic profile?

- Methodological Answer :

- Use tools like SwissADME or ADMETLab 2.0 to predict bioavailability, blood-brain barrier penetration, and cytochrome P450 interactions. applied similar methods to triazole-pyridine hybrids, identifying metabolic liabilities (e.g., CYP3A4-mediated oxidation) and suggesting structural modifications (e.g., introducing electron-withdrawing groups) to enhance metabolic stability .

- Validate predictions with in vitro assays (e.g., microsomal stability tests) to refine computational models .

Data Contradiction Analysis

Q. How should researchers address conflicting results in the compound's reactivity or biological activity across studies?

- Methodological Answer :

- Controlled Replication : Repeat experiments under standardized conditions (e.g., solvent purity, temperature). highlights the role of systematic variation in isolating confounding factors .

- Meta-Analysis : Aggregate data from multiple studies (e.g., catalytic efficiency in coupling reactions from vs. 16) to identify trends or outliers. Use statistical tools (e.g., ANOVA) to assess significance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.